3-(3,5-Dimethylphenyl)-2-methylbenzoic acid

Physicochemical Property Lipophilicity Drug Design

Researchers optimizing lead compounds require precise substitution patterns to maintain SAR. 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS 1261892-78-7) provides a unique 2,3',5'-trimethyl biphenyl scaffold with a reactive carboxylic acid handle for derivatization. · Consistent 95-98% purity profile for experimental reproducibility. · ortho-Methyl group influences acidity & steric environment for selective coupling. · Available in gram quantities for method development & probe synthesis.

Molecular Formula C16H16O2
Molecular Weight 240.302
CAS No. 1261892-78-7
Cat. No. B599199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylphenyl)-2-methylbenzoic acid
CAS1261892-78-7
Synonyms3-(3,5-DiMethylphenyl)-2-Methylbenzoic acid
Molecular FormulaC16H16O2
Molecular Weight240.302
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=C(C(=CC=C2)C(=O)O)C)C
InChIInChI=1S/C16H16O2/c1-10-7-11(2)9-13(8-10)14-5-4-6-15(12(14)3)16(17)18/h4-9H,1-3H3,(H,17,18)
InChIKeyMOHYENBSUVGRBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid — Overview


3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS: 1261892-78-7), also referred to as 2,3',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid, is a substituted biphenyl carboxylic acid derivative with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol . It belongs to the class of benzoic acid derivatives, which are frequently utilized as intermediates in the synthesis of more complex bioactive molecules [1]. The compound is characterized by a 2-methylbenzoic acid core and a 3,5-dimethylphenyl substituent at the 3-position. This specific substitution pattern, along with its purity profile of 95–98% from key suppliers, makes it a valuable building block for medicinal chemistry and organic synthesis research .

Substituted biphenyl carboxylic acid building block for medicinal chemistry and probe synthesis
Purity profile from multiple vendors supports reproducible synthetic workflows
2,3′,5′-Trimethyl substitution pattern defines steric and electronic properties for SAR exploration

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid — Substitution Risks


In the development of pharmaceutical leads or specialized organic materials, the exact position and nature of substituents on a biphenyl carboxylic acid scaffold are critical. Even minor changes, such as moving a single methyl group or shifting the point of attachment on the biphenyl system, can drastically alter a molecule's physicochemical properties, target binding affinity, and overall performance in an assay or synthesis [1]. The 2,3',5'-trimethyl substitution pattern on the [1,1'-biphenyl]-3-carboxylic acid core of CAS 1261892-78-7 confers a distinct set of properties compared to its close analogs. For example, the steric and electronic environment created by the methyl group ortho to the carboxylic acid is known to influence the acidity of the benzoic acid moiety, affecting its reactivity in coupling reactions and its ability to form key hydrogen bonds in biological systems [2]. Therefore, substituting this compound with a close analog—such as one where the methyl group is absent, at a different position, or on a different ring—without rigorous re-validation risks invalidating structure-activity relationships (SAR) established in a research program or failing to reproduce published synthetic routes.

Methyl position influences reactivity
The ortho-methyl group on the benzoic acid modulates acidity and coupling behavior; shifting or removing it may alter reaction outcomes.
Analog substitution may invalidate SAR
Closely related biphenyl isomers with different substitution patterns may not reproduce target binding or synthetic route performance without re-validation.

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid — Evidence-Based Differentiation


Lipophilicity (LogP) vs. Closest Analog

The lipophilicity of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS: 1261892-78-7) can be compared to its closest available analog, 2-(3,5-dimethylphenyl)benzoic acid (CAS: 1183804-03-6), which differs only in the position of the carboxylic acid and the absence of the methyl group on the benzoic acid ring. For 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, the predicted XLogP3 value is 3.98, as calculated by a reputable vendor . In contrast, the XLogP3 value for 2-(3,5-dimethylphenyl)benzoic acid is reported as 3.6 . This difference in logP indicates that the target compound is more lipophilic.

Lipophilicity (LogP)
Cross-study comparable
Target
XLogP3 = 3.98
Analog (CAS 1183804-03-6)
XLogP3 = 3.6
Δ = +0.38
Higher lipophilicity suggests different solubility and membrane permeability profiles; supports selection for permeability-sensitive studies.
In silico prediction; experimental validation recommended.
Physicochemical Property Lipophilicity Drug Design

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting a compound's oral bioavailability and its ability to cross biological membranes. For 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, the calculated TPSA is 37.3 Ų, as provided by a commercial vendor . While direct comparative data from the same source for a close analog is not available, this value falls well below the widely accepted threshold of 140 Ų for good oral absorption, and is within the optimal range for CNS penetration (< 60-70 Ų) [1]. This property is a function of its specific functional groups and substitution pattern, which differentiates it from non-carboxylic acid or differently substituted biphenyls.

Topological Polar Surface Area
Class-level inference
37.3Ų
Low TPSA well below oral absorption threshold (140 Ų) and CNS range suggests favorable membrane-permeability potential.
In silico calculation; class-level inference.
Physicochemical Property Oral Bioavailability Drug-likeness

Molecular Weight & H-Bond Profile vs. Analog

The molecular weight and hydrogen bonding capacity are fundamental for assessing drug-likeness (e.g., Lipinski's Rule of Five). The target compound (MW = 240.3 g/mol) possesses 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA) . In comparison, the analog 2-(3,5-dimethylphenyl)benzoic acid (CAS 1183804-03-6) has a lower molecular weight (226.27 g/mol) and the same HBD/HBA count (1 HBD, 2 HBA) . The higher molecular weight of the target compound is due to the additional methyl group on its benzoic acid ring, which contributes to increased lipophilicity and steric bulk.

MW & H-Bond Profile
Direct head-to-head comparison
Target
MW = 240.3
HBD = 1, HBA = 2
Analog (CAS 1183804-03-6)
MW = 226.27
HBD = 1, HBA = 2
ΔMW = +14.03
Extra methyl group increases lipophilicity and steric bulk, differentiating it from the lower-MW analog in lead optimization.
Standard property calculation; batch-independent.
Physicochemical Property Drug-likeness Molecular Weight

Commercial Availability & Purity

For research reproducibility, the defined purity of a purchased chemical is a critical factor. 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid is available from multiple established research chemical suppliers with clear, batch-dependent purity specifications. For instance, it is offered with a minimum purity specification of 95% by one vendor and 98% by another . Furthermore, one supplier provides a specification of >97% purity . This contrasts with many close analogs, which may be available from a single source or with less clearly defined quality metrics, introducing potential variability into research outcomes.

Commercial Purity
Cross-study comparable
Target (multi-vendor)
≥95% (AKSci), 98% (Leyan), >97% (Arctom)
Closest isomer (CAS 1261922-05-7)
Limited vendor options
Multi-vendor availability with defined purity specifications reduces supply chain risk and supports experimental reproducibility.
Purity is batch-dependent; verify COA for each lot.
Procurement Quality Control Reproducibility

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid — Application Scenarios


Lead Optimization & SAR Building Block

This compound is ideally suited for use as a key building block in medicinal chemistry programs focused on lead optimization. Its specific substitution pattern, as evidenced by its calculated LogP (3.98) and TPSA (37.3 Ų) , provides a unique physicochemical profile for exploring structure-activity relationships (SAR). It is a relevant intermediate for synthesizing and optimizing novel substituted 3-benzoic acid derivatives, such as those being investigated as Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) inhibitors [1]. Its defined purity from multiple vendors ensures experimental consistency .

Chemical Probe Synthesis

The carboxylic acid functional group on the 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid scaffold serves as a convenient handle for further derivatization. It can be readily converted into amides, esters, or other functional groups via standard coupling chemistry, enabling its use in the synthesis of targeted chemical probes . The compound's calculated low TPSA suggests it may be a favorable core for designing probes intended to penetrate cellular membranes, a crucial attribute for many chemical biology applications [2].

Method Development Substrate

The steric and electronic features of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, particularly the ortho-methyl group on the benzoic acid, make it an interesting substrate for testing the scope and limitations of new synthetic reactions. Its well-defined structure and commercial availability with high purity make it a reliable choice for method development in organic synthesis. Its unique 2,3',5'-trimethyl substitution pattern on the biphenyl core provides a specific steric environment that can be used to probe reaction selectivity and mechanism .

MOF Linker Development

As a biphenyl carboxylic acid, this compound has potential as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The position of the carboxylic acid and the methyl substituents will dictate the geometry and pore characteristics of the resulting material, which would differ from materials constructed using a different isomer [3]. The availability of the compound in gram quantities from vendors like Leyan makes initial exploratory studies feasible.

Application
Selection Property
Validation Focus
Lead Optimization SAR Studies
Defined substitution pattern and purity
Verify reactivity and target binding reproducibility across analogs
Chemical Probe Synthesis
Carboxylic acid handle for derivatization
Confirm coupling efficiency and probe membrane permeability
Method Development Substrate
Steric and electronic features from ortho-methyl group
Test reaction scope, selectivity, and functional group tolerance
MOF Linker Development
Biphenyl carboxylic acid geometry
Assess framework topology and porosity in coordination polymers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.